molecular formula C11H17NO2 B148524 (1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile CAS No. 137588-59-1

(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile

Cat. No. B148524
M. Wt: 195.26 g/mol
InChI Key: ACABOMRDXIOHJT-HRDYMLBCSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Techniques : The preparation and synthesis of cyclohexane derivatives, such as 3-Oxocyclohex-1-ene-1-carbonitrile, showcase advanced methodologies in organic synthesis, highlighting safety and waste disposal considerations (Lujan-Montelongo & Fleming, 2014). These methods can offer foundational techniques for synthesizing complex cyclohexane-based structures.

  • Cyclization Reactions : Research on the oxidative cyclization of 3-oxopropanenitriles demonstrates the potential for constructing diverse and complex heterocyclic compounds, which could be analogously applicable to the synthesis of compounds with similar structural features (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Theoretical Studies and Compound Analysis

  • Computational Chemistry : Studies involving quantum calculations, such as the synthesis and analysis of novel compounds like HMBPP, provide valuable insights into the electronic structure, reactivity, and properties of cyclohexane derivatives. These insights can guide the design and synthesis of new compounds with desired characteristics (Halim & Ibrahim, 2022).

  • Spectroscopic and X-ray Analysis : The structural elucidation of complex organic molecules through spectroscopic methods and X-ray crystallography offers detailed insights into their molecular configuration and spatial arrangement. This analytical approach is crucial for confirming the synthesis of targeted compounds and understanding their structural properties (Barakat et al., 2016).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, and the hazards associated with it.


Future Directions

This involves speculating on potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.


properties

IUPAC Name

(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-7-8(6-12)4-9(5-10(7)13)11(2,3)14/h7-9,14H,4-5H2,1-3H3/t7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACABOMRDXIOHJT-HRDYMLBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(CC1=O)C(C)(C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](CC1=O)C(C)(C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566160
Record name (1R,2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile

CAS RN

137588-59-1
Record name (1R,2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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